2-(3-Methoxyphenyl)quinazoline

CAR agonism nuclear receptor pharmacology xenobiotic metabolism

Challenge: Indirect CAR activators (e.g., phenobarbital) lack LBD engagement, confounding mechanistic studies. Direct agonist CITCO shows limited potency. Solution: 2-(3-Methoxyphenyl)quinazoline-the parent scaffold of the first direct, LBD-dependent human CAR agonist series (disclosed 2016). • Full agonist; EC50 data from GAL4-CAR LBD assays confirm direct receptor engagement. • Pan-xenobiotic receptor activator (CAR, PXR, AHR, VDR; VDR EC50=0.51 µM) for CYP/transporter induction studies. • Reference full agonist for SAR mapping vs. partial agonists (3-methyl analog EC50=0.055 µM) and antagonists (4-bromo). • BenchChem supplies >98% purity research grade.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
Cat. No. B11871692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)quinazoline
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C=N2
InChIInChI=1S/C15H12N2O/c1-18-13-7-4-6-11(9-13)15-16-10-12-5-2-3-8-14(12)17-15/h2-10H,1H3
InChIKeyFWHMIILKVLNNEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)quinazoline: First Direct Human CAR Agonist Scaffold


2-(3-Methoxyphenyl)quinazoline (CAS 1208259-21-5) is the parent heterocyclic scaffold of a novel class of direct, ligand-binding domain (LBD)-dependent human constitutive androstane receptor (CAR, NR1I3) agonists [1]. This compound class was first disclosed in 2016 and represents the first reported series of small molecules that potently activate human CAR through direct engagement of the receptor LBD, overcoming the high constitutive activity and indirect activation mechanisms that historically hindered CAR ligand discovery [1]. The quinazoline core with a 3-methoxyphenyl substituent at the C2 position forms the minimal pharmacophore required for direct CAR agonism, distinguishing it from earlier indirect CAR activators such as phenobarbital and from the prototype direct CAR agonist CITCO [1][2].

Why Generic Quinazoline Substitution Fails for This Scaffold


The CAR agonist landscape is sharply divided between indirect activators (e.g., phenobarbital, TCPOBOP), the prototype direct agonist CITCO, and the 2-(3-methoxyphenyl)quinazoline series. Indirect activators trigger CAR via phosphatase-mediated translocation rather than LBD binding, producing distinct gene expression profiles and lacking the pharmacological precision required for target validation studies [1]. CITCO, while a direct agonist, shows limited potency and does not engage the broader xenobiotic receptor network. Critically, even minor structural modifications to the 2-(3-methoxyphenyl)quinazoline scaffold—such as replacing the 3-methoxy group with a 3-methyl substituent or oxidizing the quinazoline to quinazolinone—fundamentally alter the functional profile from full agonism to partial agonism or antagonism [2]. This steep structure–activity relationship (SAR) means that generic quinazoline analogs or alternative CAR modulators cannot be assumed to replicate the potency, efficacy, or multi-receptor engagement profile of the parent 2-(3-methoxyphenyl)quinazoline scaffold.

Comparative Evidence: 2-(3-Methoxyphenyl)quinazoline vs. Closest Analogs


CAR Agonist Potency vs. Prototype Direct Agonist CITCO

The 2-(3-methoxyphenyl)quinazoline derivatives represent a class of direct human CAR agonists that are qualitatively more potent activators of human CAR than the prototype direct agonist CITCO in cell-based reporter gene assays [1]. While the original publication reports that these compounds display EC50 values below those of CITCO and achieve higher maximal activation (Imax), exact comparative EC50 values for individual derivatives versus CITCO are available in the full-text dataset and supplementary information of the primary publication [1]. The three most potent ligands within this series demonstrated superior potency relative to CITCO in transient transfection reporter assays employing GAL4-CAR LBD constructs in HepG2 cells [1].

CAR agonism nuclear receptor pharmacology xenobiotic metabolism

Pan-Xenobiotic Receptor Engagement Profile vs. CITCO

Unlike CITCO, which is primarily a CAR-selective agonist, the three most potent 2-(3-methoxyphenyl)quinazoline derivatives simultaneously activate pregnane X receptor (PXR), aryl hydrocarbon receptor (AHR), and vitamin D receptor (VDR) in addition to CAR [1]. Notably, compound 7 (a representative derivative) activated VDR in a transient transfection reporter gene assay with an EC50 of 0.51 µM [1]. This pan-xenobiotic receptor activation profile constitutes the first class of ligands capable of simultaneously engaging CAR, PXR, AHR, and VDR—receptors that collectively regulate major xenobiotic-metabolizing enzymes (CYPs) and efflux transporters (e.g., MDR1) [1].

pan-xenobiotic receptor PXR activation AHR activation VDR activation

Functional Switch: Meta-Methoxy vs. Meta-Methyl Substitution

Replacement of the 3-methoxy group (as in the parent scaffold) with a 3-methyl substituent on the quinazolinone ring system fundamentally alters the functional pharmacology at CAR. 2-(3-Methylphenyl)quinazolinone derivative 7d acts as a partial agonist with an EC50 of 0.055 µM at recombinant CAR LBD, while derivative 8d shows an EC50 of 10.6 µM [2]. Critically, 7d does not activate PXR and shows no cytotoxicity, whereas the 2-(3-methoxyphenyl)quinazoline series (including the 4-one and 4-thione variants) are full agonists with broader receptor activation profiles [2]. Furthermore, 2-(4-bromophenyl)quinazoline-4-thione (7l) was identified as the first purely antagonistic CAR ligand, demonstrating that even minor aromatic substitution changes convert agonists into antagonists [2].

structure-activity relationship partial agonism CAR antagonism quinazoline SAR

Direct LBD-Dependent Mechanism vs. Indirect Activators

2-(3-Methoxyphenyl)quinazoline derivatives activate CAR through direct binding to the receptor ligand-binding domain (LBD), as demonstrated by their activity in mammalian two-hybrid assays employing GAL4-CAR LBD fusion constructs [1]. This mechanism distinguishes them from indirect CAR activators such as phenobarbital, which trigger CAR nuclear translocation via protein phosphatase 2A-mediated dephosphorylation rather than direct LBD engagement [1]. The direct mechanism enables concentration-dependent, receptor-specific pharmacology that is not achievable with indirect activators, which show promiscuous cellular effects due to phosphatase modulation [1].

direct CAR activation ligand-binding domain indirect activation mechanism of action

Research Applications for 2-(3-Methoxyphenyl)quinazoline


CAR Target Validation with Direct LBD Engagement

Use 2-(3-methoxyphenyl)quinazoline as a tool compound for CAR target validation studies where direct, LBD-dependent receptor activation is essential to distinguish CAR-mediated effects from indirect activation or off-target pathways. The compound's activity in GAL4-CAR LBD two-hybrid assays confirms its suitability for mechanistic studies of CAR transcriptional regulation [1].

Coordinated Xenobiotic Metabolism Induction in ADME-Tox

Deploy 2-(3-methoxyphenyl)quinazoline derivatives in ADME-Tox panels requiring simultaneous activation of CAR, PXR, AHR, and VDR to assess coordinated upregulation of CYP enzymes (e.g., CYP3A4, CYP2B6) and efflux transporters (e.g., MDR1). This pan-receptor profile, including VDR activation at EC50 = 0.51 µM, enables comprehensive metabolic induction studies not achievable with CITCO or single-receptor tools [1].

SAR Reference Scaffold for Quinazoline Nuclear Receptor Ligands

Utilize 2-(3-methoxyphenyl)quinazoline as the reference full-agonist scaffold for SAR campaigns exploring the functional consequences of C2-phenyl substitution. Direct comparisons with 3-methyl analogs (partial agonists, EC50 = 0.055 µM) and 4-bromo analogs (pure antagonists) enable systematic mapping of the pharmacophoric determinants governing agonist-to-antagonist functional switches at CAR [2].

Chemical Probe for Xenobiotic Antidote Discovery Programs

Leverage the pan-xenobiotic receptor activation profile of 2-(3-methoxyphenyl)quinazoline derivatives in drug discovery programs aimed at developing antidotes that boost overall metabolic elimination of xenobiotic or toxic compounds. The first-in-class multi-receptor engagement capability makes this scaffold a chemical starting point for antidote development against chemical exposures [1].

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